molecular formula C11H10ClF3N2O B8151384 2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151384
M. Wt: 278.66 g/mol
InChI Key: XUBMRHZYIVFXHN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C11H11ClF3N2O. It is a derivative of nicotinamide, featuring a chloro group at the 2-position, a cyclobutyl group at the N-position, and a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclobutyl group can influence its conformational properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-cyclobutyl-6-(trifluoromethyl)nicotinamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the cyclobutyl group influences its conformational flexibility. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-N-cyclobutyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-9-7(10(18)16-6-2-1-3-6)4-5-8(17-9)11(13,14)15/h4-6H,1-3H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBMRHZYIVFXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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